Cas no 17797-10-3 (2-(4-fluorophenyl)propan-2-amine)

2-(4-Fluorophenyl)propan-2-amine is a fluorinated aromatic amine with a tertiary amine structure, characterized by the presence of a fluorine substituent on the phenyl ring. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for active ingredients. The fluorine atom enhances metabolic stability and bioavailability, while the tertiary amine moiety offers versatility in synthetic modifications. Its well-defined molecular structure allows for precise reactivity in coupling reactions and derivatization. The compound is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling to ensure stability. Suitable for use in medicinal chemistry and material science applications.
2-(4-fluorophenyl)propan-2-amine structure
17797-10-3 structure
商品名:2-(4-fluorophenyl)propan-2-amine
CAS番号:17797-10-3
MF:C9H12FN
メガワット:153.196685791016
MDL:MFCD07777176
CID:858643
PubChem ID:13025665

2-(4-fluorophenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 1-(4-Fluorophenyl)-1-methylethylamine
    • 2-(4-Fluorophenyl)propan-2-amine
    • 1-(4-FLUOROPHENYL)-1-METHYL-ETHYLAMINE
    • alpha,alpha-Dimethyl-4-fluorobenzylamine
    • BenzeneMethanaMine, 4-fluoro-a,a-diMethyl-
    • 1-(4-Fluorophenyl)-1-methylethylamine, 2-(4-Fluorophenyl)propan-2-amine
    • 1-(4-Fluorophenyl)-1-methylethylamine, alpha,alpha-Dimethyl-4-fluorobenzylamine
    • NYFSRXOWJXAHOO-UHFFFAOYSA-N
    • N10815
    • 1-(4-Fluoro-phenyl)-1-methyl-ethylamine
    • PS-8899
    • AKOS008139029
    • Z449374056
    • A3948
    • FT-0682379
    • 17797-10-3
    • MFCD07777176
    • SY185215
    • 4-fluoro-alpha,alpha-dimethylbenzylamine
    • 4-fluorocumylamine
    • 2-Amino-2-(4-fluorophenyl)propane
    • W-206251
    • EN300-69087
    • DTXSID90515552
    • AB42400
    • CS-0112273
    • 1-(4-Fluorophenyl)-1-methylethylamine97%
    • 1-(4-Fluorophenyl)-1-methylethylamine 97%
    • SCHEMBL1240064
    • DB-065208
    • Benzenemethanamine, 4-fluoro-alpha,alpha-dimethyl-
    • 2-(4-fluorophenyl)propan-2-amine
    • MDL: MFCD07777176
    • インチ: 1S/C9H12FN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3
    • InChIKey: NYFSRXOWJXAHOO-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C(C)(C)N

計算された属性

  • せいみつぶんしりょう: 153.09500
  • どういたいしつりょう: 153.095377549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • PSA: 26.02000
  • LogP: 2.71980

2-(4-fluorophenyl)propan-2-amine セキュリティ情報

  • 危害声明: Corrosive
  • 危険物輸送番号:UN 3259
  • 危険カテゴリコード: 34-36/37/38
  • セキュリティの説明: S26
  • 危険物標識: C
  • セキュリティ用語:S26-36/37/39
  • リスク用語:R34
  • 危険レベル:IRRITANT

2-(4-fluorophenyl)propan-2-amine 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

2-(4-fluorophenyl)propan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-69087-5.0g
2-(4-fluorophenyl)propan-2-amine
17797-10-3 95.0%
5.0g
$320.0 2025-03-12
Key Organics Ltd
PS-8899-20MG
2-(4-Fluorophenyl)propan-2-amine
17797-10-3 >90%
20mg
£76.00 2023-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1698-100MG
2-(4-fluorophenyl)propan-2-amine
17797-10-3 95%
100MG
¥ 151.00 2023-04-14
eNovation Chemicals LLC
Y1193673-5g
2-Amino-2-(4-fluorophenyl)propane
17797-10-3 95%
5g
$630 2023-09-01
abcr
AB465945-1 g
2-(4-Fluorophenyl)propan-2-amine; min. 95%
17797-10-3
1g
€188.00 2023-04-21
TRC
F595105-1g
1-(4-Fluorophenyl)-1-methylethylamine
17797-10-3
1g
$ 145.00 2022-06-04
Enamine
EN300-69087-0.1g
2-(4-fluorophenyl)propan-2-amine
17797-10-3 95.0%
0.1g
$27.0 2025-03-12
Enamine
EN300-69087-2.5g
2-(4-fluorophenyl)propan-2-amine
17797-10-3 95.0%
2.5g
$169.0 2025-03-12
TRC
F595105-10000mg
1-(4-Fluorophenyl)-1-methylethylamine
17797-10-3
10g
$ 724.00 2023-04-15
Fluorochem
065391-1g
1-(4-Fluorophenyl)-1-methylethylamine
17797-10-3 97%
1g
£157.00 2022-03-01

2-(4-fluorophenyl)propan-2-amine 関連文献

2-(4-fluorophenyl)propan-2-amineに関する追加情報

Chemical Profile of 2-(4-fluorophenyl)propan-2-amine (CAS No. 17797-10-3)

2-(4-fluorophenyl)propan-2-amine, identified by its Chemical Abstracts Service (CAS) number 17797-10-3, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a propylamine side chain attached to a phenyl ring substituted with a fluorine atom at the para position. The structural features of 2-(4-fluorophenyl)propan-2-amine make it a versatile intermediate in the synthesis of various biologically active agents, particularly in the development of drugs targeting neurological and cardiovascular disorders.

The presence of the fluorine atom at the 4-position of the phenyl ring is a critical structural determinant, influencing both the electronic properties and metabolic stability of the molecule. Fluorine atoms are well-known for their ability to modulate pharmacokinetic profiles, enhance binding affinity to biological targets, and improve overall drug efficacy. In the context of 2-(4-fluorophenyl)propan-2-amine, the fluorine substituent contributes to its lipophilicity and metabolic resistance, making it an attractive scaffold for drug design.

Recent advancements in computational chemistry and molecular modeling have further elucidated the potential applications of 2-(4-fluorophenyl)propan-2-amine. Studies have demonstrated that this compound can serve as a key precursor in the synthesis of novel pharmacophores targeting enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX). The amine functionality provides a reactive site for further derivatization, allowing chemists to explore diverse chemical modifications that could enhance therapeutic properties.

One particularly noteworthy application of 2-(4-fluorophenyl)propan-2-amine is in the development of potential treatments for neurodegenerative diseases. Research indicates that fluorinated aromatic amines may interact with neurotransmitter receptors and transporters, offering a promising avenue for addressing conditions such as Alzheimer's disease and Parkinson's disease. The unique electronic environment created by the combination of fluorine and amine moieties suggests that this compound could modulate synaptic activity and protect against neurotoxicity.

In addition to its neuropharmacological potential, 2-(4-fluorophenyl)propan-2-amine has shown promise in cardiovascular research. Preclinical studies have suggested that derivatives of this compound may exhibit vasodilatory effects by interacting with endothelial receptors and altering nitric oxide (NO) signaling pathways. The ability to fine-tune the pharmacological profile through structural modifications makes 2-(4-fluorophenyl)propan-2-amine a valuable asset in drug discovery pipelines targeting hypertension and related cardiovascular disorders.

The synthesis of 2-(4-fluorophenyl)propan-2-amine typically involves multi-step organic reactions, including Friedel-Crafts alkylation followed by nucleophilic substitution or reduction steps to introduce the amine functionality. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity, ensuring that pharmaceutical-grade material is obtained for further development.

Efforts to optimize the production process have led to greener synthetic routes that minimize waste and reduce environmental impact. Continuous flow chemistry, for instance, has been explored as an alternative to traditional batch processing, offering improved scalability and energy efficiency. These innovations align with broader industry trends toward sustainable pharmaceutical manufacturing.

The pharmacokinetic behavior of 2-(4-fluorophenyl)propan-2-amine has been extensively studied using in vitro and in vivo models. Data indicate that this compound exhibits moderate bioavailability following oral administration, with a favorable half-life that supports repeated dosing regimens. Metabolic studies have revealed that primary pathways involve cytochrome P450-mediated oxidation, highlighting the need for careful consideration of potential drug-drug interactions.

Emerging research also explores the role of 2-(4-fluorophenyl)propan-2-amine in oncology applications. Its structural motif is reminiscent of known kinase inhibitors, prompting investigations into its potential as an anti-cancer agent. Preliminary screenings have identified derivatives capable of inhibiting tyrosine kinases associated with tumor growth and metastasis. While further research is needed to fully understand its oncological potential, these findings underscore the versatility of this scaffold in addressing diverse therapeutic challenges.

The regulatory landscape for compounds like 17797-10-3 requires rigorous evaluation before clinical translation. Good Manufacturing Practices (GMP) compliance ensures that synthetic intermediates meet stringent quality standards, while toxicological assessments provide critical insights into safety margins. Collaborative efforts between academic researchers and pharmaceutical companies are essential to bridge gaps between laboratory discoveries and market-ready therapeutics.

Future directions in the study of 17797-10-3 may include exploring its role in combination therapies, where it could synergize with existing drugs to improve treatment outcomes. Additionally, advances in biocatalysis could enable more efficient production methods, reducing reliance on traditional chemical synthesis. As computational tools continue to evolve, virtual screening techniques will likely play an increasingly prominent role in identifying novel derivatives with enhanced pharmacological profiles.

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